[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one
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Overview
Description
[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one is a chemical compound with the molecular formula C9H10FNOS and a molecular weight of 199.2452 g/mol . This compound is characterized by the presence of a cyclopropyl group, a 4-fluorophenyl group, and an imino-lambda6-sulfanyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one typically involves the reaction of cyclopropylamine with 4-fluorobenzaldehyde in the presence of a sulfur source. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Chemical Reactions Analysis
[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. Additionally, it can interact with receptors, modulating their signaling pathways and affecting cellular processes .
Comparison with Similar Compounds
[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one can be compared with similar compounds such as:
[(4-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one: This compound has a bromine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
[Cyclopropyl({4-[(4-{[(2R,3R)-3-hydroxybutan-2-yl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl)amino]phenyl})imino-lambda6-sulfanyl]one: This compound has additional functional groups, making it more complex and potentially more versatile in its applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10FNOS |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
cyclopropyl-(4-fluorophenyl)-imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H10FNOS/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9,11H,5-6H2 |
InChI Key |
YAWMNIQLBQRICM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=N)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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